molecular formula C18H23N3O3S B2783788 3-Amino-N-(4-methoxy-phenyl)-4-piperidin-1-yl-benzenesulfonamide CAS No. 326092-19-7

3-Amino-N-(4-methoxy-phenyl)-4-piperidin-1-yl-benzenesulfonamide

Cat. No.: B2783788
CAS No.: 326092-19-7
M. Wt: 361.46
InChI Key: RINOYCMSWBRPGQ-UHFFFAOYSA-N
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Description

3-Amino-N-(4-methoxy-phenyl)-4-piperidin-1-yl-benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a methoxyphenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Mode of Action

It is known that the compound has been designed and synthesized for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This suggests that the compound may interact with specific proteins to exert its effects, but the exact nature of these interactions is yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-methoxy-phenyl)-4-piperidin-1-yl-benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with piperidine and benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-methoxy-phenyl)-4-piperidin-1-yl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

3-Amino-N-(4-methoxy-phenyl)-4-piperidin-1-yl-benzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(4-methoxy-phenyl)-4-piperidin-1-yl-benzenesulfonamide is unique due to its combination of a piperidine ring and a benzenesulfonamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-N-(4-methoxyphenyl)-4-piperidin-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-24-15-7-5-14(6-8-15)20-25(22,23)16-9-10-18(17(19)13-16)21-11-3-2-4-12-21/h5-10,13,20H,2-4,11-12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINOYCMSWBRPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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